molecular formula C6H9ClN2O2 B2515720 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione CAS No. 1152519-18-0

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B2515720
CAS No.: 1152519-18-0
M. Wt: 176.6
InChI Key: KGVZMEBGSZABMW-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes a chloroethyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 1-methylimidazolidine-2,4-dione with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal function. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and interferes with their replication.

Comparison with Similar Compounds

Similar Compounds

    Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with a similar chloroethyl functional group.

    Melphalan: An alkylating agent used in chemotherapy with a bis(2-chloroethyl)amine structure.

    Cyclophosphamide: Another chemotherapeutic agent with a similar mechanism of action involving DNA alkylation.

Uniqueness

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione is unique due to its imidazolidine ring structure, which imparts different chemical properties and reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-chloroethyl)-1-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-8-4-5(10)9(3-2-7)6(8)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVZMEBGSZABMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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